molecular formula C10H15N B6282906 1-(3-methylphenyl)propan-2-amine CAS No. 588-06-7

1-(3-methylphenyl)propan-2-amine

Katalognummer B6282906
CAS-Nummer: 588-06-7
Molekulargewicht: 149.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-(3-methylphenyl)propan-2-amine” is a chemical compound with the CAS Number: 588-06-7 . It has a molecular weight of 149.24 and its IUPAC name is 1-(3-methylphenyl)-2-propanamine .


Synthesis Analysis

The synthesis of “1-(3-methylphenyl)propan-2-amine” can be achieved through transaminase-mediated synthesis . This process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimizing the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .


Molecular Structure Analysis

The InChI code for “1-(3-methylphenyl)propan-2-amine” is 1S/C10H15N/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving “1-(3-methylphenyl)propan-2-amine” are likely to be similar to those of other amphetamine derivatives . The compound can be transformed into various other forms through chemical reactions, depending on the conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Transaminase-Mediated Synthesis

Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This process involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Production of Enantiopure Amines

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Pharmaceutical Applications

Chiral amines can be found as constituents in approximately 40% of all active pharmaceutical ingredients . They are also used as resolving agents for the separation of enantiomers .

Treatment of Various Diseases

Commercial drugs containing both enantiomers of amphetamine and related compounds (1-arylpropan-2-amines) exist for the treatment of obesity, Parkinson’s disease, narcolepsy and attention deficit hyperactivity disorder, and benign prostatic hyperplasia .

Improvement of Cognitive Function

L-amphetamine [(2R)-1-phenylpropan-2-amine] has been reported to improve cognitive function in multiple sclerosis patients .

Spectroscopic Identification and Derivatization

A study identified novel hydrochloride salts of cathinones, including 2-(methylamino)-1-(2-methylphenyl)-1-propanone, through spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction.

Wirkmechanismus

While the exact mechanism of action for “1-(3-methylphenyl)propan-2-amine” is not specified in the search results, it is likely to be similar to other amphetamine derivatives. For instance, 3-Methylmethamphetamine, an amphetamine derivative, has been reported to increase the signaling activity of neurotransmitters norepinephrine, dopamine, and to a lesser degree serotonin .

Safety and Hazards

The safety information for “1-(3-methylphenyl)propan-2-amine” indicates that it is potentially dangerous . The compound has been assigned the GHS05 pictogram, with the signal word "Danger" . Hazard statements include H314, which suggests that it can cause severe skin burns and eye damage .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methylphenyl)propan-2-amine involves the reaction of 3-methylacetophenone with nitroethane to form 1-(3-methylphenyl)-2-nitropropene, which is then reduced to 1-(3-methylphenyl)propan-2-amine using sodium borohydride.", "Starting Materials": [ "3-methylacetophenone", "nitroethane", "sodium borohydride", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-methylacetophenone (1.0 g) and nitroethane (1.2 g) in ethanol (10 mL) and add a catalytic amount of ammonium acetate. Stir the mixture at room temperature for 24 hours.", "Step 2: Remove the solvent under reduced pressure and dissolve the resulting solid in ethanol (10 mL). Add sodium borohydride (0.5 g) to the solution and stir at room temperature for 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and stirring for an additional 30 minutes.", "Step 4: Extract the product with dichloromethane (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by column chromatography using a suitable solvent system." ] }

CAS-Nummer

588-06-7

Produktname

1-(3-methylphenyl)propan-2-amine

Molekularformel

C10H15N

Molekulargewicht

149.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.